Home > Products > Screening Compounds P108198 > 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione - 1305712-64-4

1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

Catalog Number: EVT-3183867
CAS Number: 1305712-64-4
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic Acid

Compound Description: This compound serves as a key starting material in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. [] It is studied for its structural properties and vibrational spectra alongside its derivatives. []

6,7-dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile

Compound Description: Investigated alongside 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid for its structural and vibrational properties. [] This compound exists in keto-enol tautomeric forms. []

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

Compound Description: Synthesized via ring-opening and ring-closure reactions. [] Its chemical structure is confirmed through elemental analysis and spectral data. [] The compound also undergoes theoretical analysis, including DFT calculations for electronic absorption spectra and thermodynamic properties. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This group of compounds was synthesized using a one-pot, three-component reaction and evaluated for their anti-cancer activity against HeLa and DU145 cells. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: Identified as a potent, selective, and orally available inhibitor of HSP90α and HSP90β. [] It exhibits promising antitumor effects in vivo. []

Classification

This compound falls under the category of heterocyclic compounds, specifically within the pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione can be achieved through several methods. A common approach involves the reaction of appropriate pyrazole derivatives with carbonyl compounds.

General Synthetic Procedure

  1. Starting Materials: The synthesis typically starts with a substituted pyrazole and a diketone or similar carbonyl compound.
  2. Reaction Conditions: The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol.
  3. Reagents: Acidic or basic catalysts may be employed to facilitate the reaction.
  4. Isolation: Post-reaction, the product is usually isolated through filtration and recrystallization.

For example, one method involves heating a mixture of 5-amino-3-methyl-1-phenylpyrazole with diketones in an ionic liquid medium without catalysts to yield high yields of the desired compound .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione can be described as follows:

  • Molecular Formula: C9_{9}H8_{8}N4_{4}O2_{2}
  • Molecular Weight: Approximately 192.19 g/mol
  • Structural Features:
    • The compound contains a methyl group at the nitrogen position of the pyrazole ring.
    • The presence of two carbonyl groups contributes to its reactivity and biological activity.

The structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione participates in various chemical reactions:

  • Condensation Reactions: It can undergo condensation with aldehydes or other electrophiles to form more complex structures.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications .

Mechanism of Action

The mechanism of action for compounds like 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione often involves interaction with biological targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may also interact with various receptors affecting signaling pathways.

Studies have shown that modifications on the pyrazolo[3,4-b]pyridine framework can significantly influence its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on synthesis but generally fall within a defined range (e.g., 185–242 °C).

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide insights into its functional groups and molecular integrity .

Applications

The applications of 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione are diverse:

  1. Pharmaceuticals: It has potential uses in developing new drugs due to its antimicrobial and anticancer properties.
  2. Biochemical Research: Serves as a tool for studying enzyme mechanisms and cellular processes.
  3. Material Science: Its unique chemical structure allows exploration in creating novel materials with specific properties.

Research continues to explore its full potential across these fields .

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds

Structural Classification within Pyrazolopyridine Family

Pyrazolopyridines represent bicyclic heterocyclic systems formed by fusion of pyrazole and pyridine rings. Five isomeric frameworks exist—[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]—distinguished by bond connectivity and atom alignment [3] [4]. Among these, the pyrazolo[3,4-b]pyridine system (designated as A in fusion nomenclature) is pharmacologically preeminent. The compound 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione features a partially saturated pyridine ring with carbonyl groups at C3 and C4, differentiating it from fully aromatic congeners. Its canonical SMILES (Cc1cc(=O)c2c(=O)[nH][nH]c2[nH]1) and molecular formula (C₇H₇N₃O₂) confirm a fused tricyclic system with lactam and imide functionalities [2] [6].

Table 1: Structural Classification of Key Pyrazolopyridines

Fusion TypeRepresentative StructureSaturationDistinctive Features
[3,4-b]1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dionePartially saturated3,4-diketo system; non-aromatic pyridine ring
[3,4-b]1H-pyrazolo[3,4-b]pyridineFully unsaturatedPlanar aromatic system
[3,4-d]1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePartially saturatedPyrimidinedione core

Biological Significance as Purine Isosteres

The pyrazolo[3,4-b]pyridine scaffold serves as a bioisostere of purine nucleobases due to its ability to mimic hydrogen-bonding patterns and π-electron distribution. This mimicry enables competitive binding at ATP sites of kinases and growth factor receptors. Over 300,000 derivatives are documented in SciFinder, with >2,400 patents underscoring therapeutic relevance [4]. Clinically approved agents like Vericiguat (cardiovascular) and investigational compounds targeting anaplastic lymphoma kinase (ALK) or ROS1 kinases exemplify this scaffold’s versatility [3] [8]. The dione moiety in 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione enhances hydrogen-bonding capacity, potentially improving target engagement in enzyme inhibitory applications [6] [10].

Historical Development of Pyrazolo[3,4-b]pyridine Chemistry

Synthetic interest dates to Ortoleva’s 1908 synthesis of 3-phenyl-1H-pyrazolo[3,4-b]pyridine via diphenylhydrazone cyclization. Bulow’s 1911 method—condensing 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones—established early ring-formation strategies [4]. Modern advances (2019–2025) emphasize green chemistry approaches: microwave-assisted synthesis, nanocatalysis, and multicomponent reactions improve efficiency and sustainability [3]. The title compound’s synthesis typically involves hydrazine-mediated cyclization of functionalized pyridine precursors, reflecting evolution from classical thermal methods to catalyst-free protocols [5] [9].

Tautomeric Forms and Their Implications for Bioactivity

Unsubstituted pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-forms. Computational studies (AM1, DFT) confirm 1H-tautomers are energetically favored by ~37 kJ/mol due to aromatic stabilization across both rings [4]. For 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione, methylation at N1 locks the tautomeric state, while the 3,4-dione system adopts lactam-lactim equilibrium. Spectroscopic data (IR: 1700–1650 cm⁻¹; NMR: δ 10–12 ppm for NH) support diketo dominance, which facilitates hydrogen bonding with biological targets like kinase hinge regions [6] [8]. This tautomeric preference critically influences solubility, protein interactions, and membrane permeability in drug design.

Properties

CAS Number

1305712-64-4

Product Name

1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

IUPAC Name

1-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

Molecular Formula

C7H7N3O2

Molecular Weight

165.15

InChI

InChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12)

InChI Key

YDYTWQBSACHSPC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)C=CN2)C(=O)N1

Canonical SMILES

CN1C2=C(C(=O)C=CN2)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.